Ethanone, 1-(5,7,8-trimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
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Overview
Description
Ethanone, 1-(5,7,8-trimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-: is a chemical compound with the molecular formula C16H20O5 . It is also known by its IUPAC name 1-(5,7,8-trimethoxy-2,2-dimethylchromen-6-yl)ethanone . This compound is characterized by the presence of a benzopyran ring substituted with methoxy groups and a ketone functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethanone, 1-(5,7,8-trimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- involves several steps. One common synthetic route includes the following steps:
Formation of the benzopyran ring: This step involves the cyclization of appropriate precursors to form the benzopyran ring structure.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the ethanone group: The ethanone group is introduced through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethanone, 1-(5,7,8-trimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethanone, 1-(5,7,8-trimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5,7,8-trimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethanone, 1-(5,7,8-trimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- can be compared with other similar compounds, such as:
Ethanone, 1-(5-hydroxy-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-: This compound has a hydroxyl group instead of one of the methoxy groups, which can affect its chemical reactivity and biological activity.
Ethanone, 1-(3,5-dimethylpyrazinyl)-: This compound has a pyrazine ring instead of a benzopyran ring, leading to different chemical properties and applications.
Properties
CAS No. |
482-07-5 |
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Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-(5,7,8-trimethoxy-2,2-dimethylchromen-6-yl)ethanone |
InChI |
InChI=1S/C16H20O5/c1-9(17)11-12(18-4)10-7-8-16(2,3)21-13(10)15(20-6)14(11)19-5/h7-8H,1-6H3 |
InChI Key |
NIRIGVIWLIYHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C(=C1OC)OC)OC(C=C2)(C)C)OC |
Origin of Product |
United States |
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